tert-Butyl (2-oxoethyl)(propyl)carbamate
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Overview
Description
tert-Butyl (2-oxoethyl)(propyl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-oxoethyl)(propyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-oxoethyl propylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-oxoethyl)(propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
tert-Butyl (2-oxoethyl)(propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxoethyl)(propyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved often include the formation of stable carbamate adducts that can alter the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Uniqueness
tert-Butyl (2-oxoethyl)(propyl)carbamate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-(2-oxoethyl)-N-propylcarbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
VTAQDNKNRWYDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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